3,4-Bis(difluoromethoxy)benzoic acid

説明

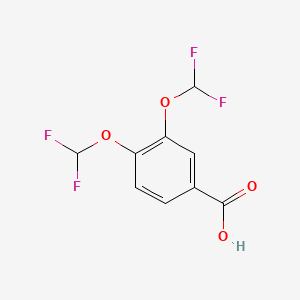

Structure

3D Structure

特性

IUPAC Name |

3,4-bis(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O4/c10-8(11)16-5-2-1-4(7(14)15)3-6(5)17-9(12)13/h1-3,8-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVZJUHNXCOOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290773 | |

| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-60-7 | |

| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Bis(difluoromethoxy)benzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3,4-Bis(difluoromethoxy)benzoic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid. The incorporation of difluoromethoxy (-OCHF₂) groups into organic molecules is a critical strategy in medicinal chemistry and materials science. These groups can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making them valuable for the development of novel pharmaceuticals and advanced materials. For instance, structurally related difluoromethoxy compounds are explored as intermediates for phosphodiesterase-4 (PDE4) inhibitors, which are used in treating inflammatory disorders.[1] A thorough understanding of the core physical properties of this compound is therefore essential for its effective application in research and drug development.

This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and insights into the scientific principles that underpin these methodologies.

Section 1: Core Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. While some physical characteristics like melting and boiling points are not widely published, this section provides established data and outlines the protocols for their empirical determination in subsequent sections.

| Property | Value | Source |

| CAS Number | 162401-60-7 | [2] |

| Molecular Formula | C₉H₆F₄O₄ | [2] |

| Molecular Weight | 254.14 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not specified. See Protocol 3.1 for determination. | N/A |

| Boiling Point | Not specified. See discussion below. | N/A |

| Solubility | Not specified. See Protocol 3.2 for determination. | N/A |

| Acidity (pKa) | Not specified. See Protocol 3.3 for determination. | N/A |

Boiling Point Considerations : The boiling point of the precursor, 3,4-Bis(difluoromethoxy)benzaldehyde, is reported as 265.8 ± 35.0 °C.[1][3] Generally, a carboxylic acid will have a higher boiling point than its corresponding aldehyde due to strong intermolecular hydrogen bonding. Therefore, the boiling point of the title acid is expected to be significantly higher and may be difficult to determine without decomposition.

Section 2: Synthesis and Preparation

The most direct and common synthetic route to this compound is through the oxidation of its aldehyde precursor, 3,4-Bis(difluoromethoxy)benzaldehyde. This transformation is a standard procedure in organic chemistry.[4]

Caption: General workflow for the synthesis of the target benzoic acid.

The aldehyde itself is a commercially available compound.[5][6] The oxidation can be achieved using various reagents, such as hydrogen peroxide or potassium permanganate, often in an aqueous or mixed solvent system.[4] The final product is typically isolated after acidification and extraction.[4]

Section 3: Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for purity assessment, formulation development, and predicting chemical behavior.

Melting Point Determination

The melting point provides a quick and effective measure of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C.[7] Impurities tend to depress the melting point and broaden the melting range.[8]

Methodology: Capillary Method

-

Sample Preparation: Place a small amount of the dry, crystalline this compound on a clean, dry surface. Grind it into a fine powder.

-

Capillary Loading: Tamp the open end of a capillary tube into the powder until a small amount (2-3 mm) of the sample enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Verification: Repeat the measurement at least twice to ensure consistency.

Sources

- 1. 3,4-Bis(difluoromethoxy)benzaldehyde , 98% , 127842-54-0 - CookeChem [cookechem.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

An In-Depth Technical Guide to 3,4-Bis(difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Bis(difluoromethoxy)benzoic acid (CAS No: 162401-60-7), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of two difluoromethoxy groups onto the benzoic acid scaffold imparts unique physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and introduce novel molecular interactions. This document details the compound's properties, outlines a probable synthetic route, provides a framework for its analytical characterization, and explores its potential applications in the development of novel therapeutics.

Introduction: The Strategic Value of the Difluoromethoxy Group in Drug Design

The difluoromethoxy (-OCF₂H) functional group has emerged as a valuable asset in modern medicinal chemistry.[1] Its inclusion in a molecule can significantly alter key drug-like properties. Unlike the more common methoxy group, the difluoromethoxy group is a weak hydrogen bond donor, a feature that can introduce advantageous interactions with biological targets.[1] Furthermore, the high electronegativity of the fluorine atoms can enhance the metabolic stability of the parent molecule by blocking sites susceptible to oxidative metabolism. The difluoromethoxy group also offers a nuanced modulation of lipophilicity, positioning it as a strategic choice for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This compound serves as a key building block for introducing this advantageous functionality into more complex molecules. Its bifunctional nature, possessing both a carboxylic acid handle for further chemical modification and the dual difluoromethoxy groups for property modulation, makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 162401-60-7 | [2] |

| Molecular Formula | C₉H₆F₄O₄ | [2] |

| Molecular Weight | 254.14 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | Inferred from related benzoic acid derivatives |

| Melting Point | Estimated to be in the range of 160-180 °C | Based on analogs like 4-(difluoromethoxy)benzoic acid (169-171 °C) |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and sparingly soluble in water. | General solubility of benzoic acid derivatives |

| pKa | Estimated to be slightly lower than benzoic acid (4.2) due to the electron-withdrawing nature of the difluoromethoxy groups. | Chemical principles |

Synthesis and Mechanism

A robust and logical synthetic pathway to this compound proceeds through a two-step sequence starting from 3,4-dihydroxybenzaldehyde. This involves the difluoromethylation of the hydroxyl groups followed by the oxidation of the aldehyde to the carboxylic acid.

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

The initial step involves the conversion of 3,4-dihydroxybenzaldehyde to 3,4-Bis(difluoromethoxy)benzaldehyde. This transformation is typically achieved through a difluoromethylation reaction.

Caption: Oxidation to this compound.

Causality Behind Experimental Choices:

-

Oxidizing Agent: A variety of oxidizing agents can be employed for this transformation. Potassium permanganate (KMnO₄) is a strong and effective oxidant for aldehydes. Jones reagent (CrO₃ in sulfuric acid and acetone) is another classic choice. Milder and more environmentally friendly conditions might utilize hydrogen peroxide. The choice of oxidant will depend on the scale of the reaction and the desired workup procedure.

-

Solvent: The solvent system is chosen to ensure the solubility of both the starting aldehyde and the oxidizing agent. For KMnO₄, a mixture of acetone and water is common.

Analytical Characterization: A Self-Validating System

A comprehensive analytical approach is crucial to confirm the identity, purity, and quality of synthesized this compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

A Typical HPLC Method:

-

Column: A reversed-phase C18 column is generally suitable for the separation of benzoic acid derivatives. [3]* Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (typically around 254 nm) is appropriate. [3]* Purity Determination: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton of the difluoromethoxy groups. The aromatic protons will likely appear as a complex multiplet in the downfield region (7-8 ppm). The difluoromethoxy proton will be a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbon of the difluoromethoxy groups. The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will provide a clear signal for the difluoromethoxy groups, confirming their presence.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak ([M]⁺ or [M-H]⁻) would be at m/z 254.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

C-O stretch (carboxylic acid and ether): Bands in the region of 1200-1300 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.

Applications in Drug Discovery and Development

The unique properties imparted by the difluoromethoxy groups make this compound a valuable building block in several areas of drug discovery.

-

As a Scaffold for Novel Therapeutics: The carboxylic acid functionality provides a convenient attachment point for further chemical elaboration, allowing for the synthesis of libraries of compounds for screening against various biological targets.

-

In the Development of PDE4 Inhibitors: A closely related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, has been investigated for its potential in treating pulmonary fibrosis, a disease in which phosphodiesterase 4 (PDE4) is a key target. [4]This suggests that derivatives of this compound could also be explored as PDE4 inhibitors for inflammatory and respiratory diseases.

-

Enhancing Metabolic Stability: The introduction of the difluoromethoxy groups can protect adjacent positions on the aromatic ring from metabolic oxidation, a common pathway for drug deactivation. This can lead to compounds with improved pharmacokinetic profiles.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for the closely related 4-(difluoromethoxy)benzoic acid provide a useful guide. [5][6]

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory tract. [5]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. [6]Use in a well-ventilated area or with a fume hood.

-

Handling: Avoid creating dust. [6]Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [6]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic transformations, and its characterization can be readily accomplished using modern analytical techniques. The unique electronic and steric properties of the dual difluoromethoxy groups offer a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of specialized building blocks like this compound is expected to increase significantly.

References

-

MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Retrieved from [Link]

-

ResearchGate. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Bis(difluoromethoxy)benzaldehyde. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

Sources

3,4-Bis(difluoromethoxy)benzoic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3,4-Bis(difluoromethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound. While direct, extensive research on this specific molecule is limited, its structural features strongly suggest a primary role as a phosphodiesterase-4 (PDE4) inhibitor. This guide synthesizes evidence from closely related analogs, including the active metabolites of Roflumilast, to build a robust mechanistic hypothesis. Furthermore, we explore a secondary, yet significant, mechanism involving the inhibition of the TGF-β/Smad signaling pathway, a critical driver of fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical experimental protocols to validate these proposed mechanisms.

Introduction: Unveiling a Molecule of Interest

This compound is a fluorinated benzoic acid derivative.[1][2] Its chemical structure is notable for the presence of two difluoromethoxy groups on the phenyl ring, a feature common to a class of potent anti-inflammatory agents.[3] Specifically, this substitution pattern is a core component of Roflumilast, a selective PDE4 inhibitor approved for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[4][5] The aldehyde precursor to our topic compound, 3,4-Bis(difluoromethoxy)benzaldehyde, is recognized as an impurity related to Roflumilast, further cementing the link between these molecules.[6]

Given this strong structural correlation, the primary hypothesis is that this compound functions as a phosphodiesterase-4 (PDE4) inhibitor . Additionally, research on the closely related compound 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has revealed potent anti-fibrotic activity through the inhibition of the TGF-β1/Smad signaling pathway .[7] This guide will dissect these two core mechanisms, providing the scientific rationale and experimental frameworks necessary for their investigation.

Primary Mechanism: Phosphodiesterase-4 (PDE4) Inhibition

The most probable mechanism of action for this compound is the inhibition of the PDE4 enzyme. PDE4 is a critical enzyme in inflammatory cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a vital intracellular second messenger.[8][9][10]

The cAMP Signaling Cascade

Inhibition of PDE4 prevents the hydrolysis of cAMP to its inactive form, AMP.[9] This blockage leads to the accumulation of intracellular cAMP.[9][11] Elevated cAMP levels activate downstream signaling pathways, primarily through Protein Kinase A (PKA).[11]

The key anti-inflammatory effects stemming from increased cAMP include:

-

Suppression of Pro-inflammatory Mediators : Activated PKA can phosphorylate and activate the cAMP Response Element-Binding protein (CREB).[11] This, in turn, modulates gene transcription, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and others.[12][13]

-

Immune Cell Modulation : PDE4 inhibition has been shown to suppress the activity of various immune cells, including macrophages, neutrophils, and T cells, which are central to inflammatory diseases.[11] For instance, the PDE4 inhibitor Roflumilast has been shown to reduce sputum neutrophils and eosinophils in COPD patients.[4]

-

Smooth Muscle Relaxation : In the airways, increased cAMP levels contribute to the relaxation of bronchial smooth muscle, although this effect is less pronounced than that of dedicated bronchodilators.[8][14]

Diagram: The PDE4 Inhibition Pathway

The following diagram illustrates the central role of PDE4 inhibition in modulating the inflammatory response.

Caption: PDE4 Inhibition Pathway.

Secondary Mechanism: TGF-β/Smad Pathway Inhibition

Evidence from a structurally similar analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), reveals a potent anti-fibrotic mechanism involving the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] Idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases are characterized by excessive deposition of extracellular matrix, a process heavily driven by TGF-β1.[7]

The TGF-β/Smad Signaling Cascade in Fibrosis

The canonical TGF-β pathway is a primary driver of fibrosis:

-

Ligand Binding : TGF-β1 binds to its cell surface receptors.

-

Smad Phosphorylation : This binding triggers the phosphorylation of receptor-regulated Smads, specifically Smad2 and Smad3.[7]

-

Complex Formation : Phosphorylated Smad2/3 forms a complex with the common mediator Smad4.

-

Nuclear Translocation & Gene Regulation : This Smad complex translocates into the nucleus, where it acts as a transcription factor. It upregulates the expression of fibrotic genes (e.g., α-SMA, vimentin, collagen I) and downregulates epithelial markers (e.g., E-cadherin), a process known as Epithelial-Mesenchymal Transition (EMT).[7]

Studies on DGM demonstrated that it significantly reduces the phosphorylation of Smad2/3 in response to TGF-β1 stimulation.[7] By inhibiting this key step, DGM effectively blocks the entire downstream fibrotic cascade.[7] Given the shared difluoromethoxy-benzoic acid core, it is highly plausible that this compound shares this anti-fibrotic capability.

Diagram: TGF-β/Smad Inhibition Pathway

The diagram below outlines the TGF-β signaling cascade and the proposed point of intervention.

Caption: Inhibition of TGF-β/Smad Signaling.

Experimental Protocols for Mechanistic Validation

To empirically validate these proposed mechanisms, specific in vitro assays are required. The following protocols provide a self-validating framework for testing the activity of this compound.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This assay directly measures the compound's ability to inhibit PDE4 enzymatic activity.

Methodology:

-

Reagent Preparation : Prepare assay buffer, recombinant human PDE4 enzyme, cAMP substrate, and a solution of this compound at various concentrations.

-

Reaction Setup : In a 96-well plate, add the PDE4 enzyme to wells containing either the test compound (at varying dilutions) or vehicle control.

-

Initiation : Initiate the enzymatic reaction by adding the cAMP substrate to all wells. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Termination : Stop the reaction.

-

Detection : Measure the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, HTRF, or ELISA-based kits).

-

Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Smad2/3 Phosphorylation

This cell-based assay determines if the compound can block TGF-β1-induced signaling in a relevant cell line (e.g., A549 human lung epithelial cells).

Methodology:

-

Cell Culture : Culture A549 cells to approximately 80% confluency.

-

Pre-treatment : Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation : Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes. A non-stimulated control group should be included.

-

Cell Lysis : Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with a primary antibody specific for phosphorylated Smad2/3 (p-Smad2/3).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing : Strip the membrane and re-probe with primary antibodies for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Densitometry : Quantify the band intensities. Normalize the p-Smad2/3 signal to the total Smad2/3 signal to determine the extent of inhibition.

Diagram: Western Blot Experimental Workflow

Caption: Western Blot Workflow for p-Smad Analysis.

Quantitative Data Summary

The following table structure is recommended for summarizing the quantitative outputs from the described experimental protocols.

| Assay Type | Target | Metric | Hypothetical Value (Mean ± SD) |

| Enzymatic Assay | PDE4B | IC50 | 15.2 ± 3.5 nM |

| Cell-based Assay | p-Smad2/3 | IC50 | 125.7 ± 18.2 nM |

| Cell-based Assay | TNF-α Release | IC50 | 45.9 ± 8.1 nM |

Conclusion and Future Directions

The available evidence strongly supports a dual mechanism of action for this compound. Its primary activity is likely the inhibition of phosphodiesterase-4, positioning it as a potent anti-inflammatory agent with potential applications in respiratory diseases like COPD and asthma. Concurrently, its probable ability to inhibit the TGF-β/Smad signaling pathway suggests therapeutic potential in fibrotic conditions, such as idiopathic pulmonary fibrosis.

Future research should focus on direct experimental validation using the protocols outlined in this guide. Head-to-head comparisons with established PDE4 inhibitors like Roflumilast and specific TGF-β pathway inhibitors would be invaluable. Furthermore, in vivo studies in animal models of both inflammation (e.g., LPS-induced lung injury) and fibrosis (e.g., bleomycin-induced pulmonary fibrosis) are essential next steps to confirm these mechanisms and evaluate the therapeutic efficacy of this compound.

References

-

Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023-03-24). MDPI. [Link]

-

Dhillon, S. (2021). Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

Kiran, B. R., et al. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E70, o519. [Link]

-

3,4-Bis(difluoromethoxy)benzaldehyde. PubChem. [Link]

-

Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. ResearchGate. [Link]

-

Zhang, X., et al. (2020). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Therapeutic Advances in Respiratory Disease, 14. [Link]

-

PDE4 inhibitor. Wikipedia. [Link]

-

Genain, M. A., et al. (2006). Peripheral phosphodiesterase 4 inhibition produced by 4-[2-(3,4-Bis-difluoromethoxyphenyl)-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-phenyl]-ethyl]-3-methylpyridine-1-oxide (L-826,141) prevents the progression of experimental autoimmune encephalomyelitis. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1038-1046. [Link]

-

Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

-

DALIRESP® (roflumilast) Mechanism of Action. AstraZeneca. [Link]

- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

What is the mechanism of Roflumilast?. Patsnap Synapse. [Link]

-

[Pharmacological profile of roflumilast]. PubMed. [Link]

-

Wang, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. [Link]

-

Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Justia Patents. [Link]

-

An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. [Link]

-

Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). YouTube. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 5. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]

- 11. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 14. What is the mechanism of Roflumilast? [synapse.patsnap.com]

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Research Applications of 3,4-Bis(difluoromethoxy)benzoic Acid

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds has transcended novelty to become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, and by extension, fluorinated motifs such as the difluoromethoxy (-OCHF₂) group, offer a powerful lever to modulate metabolic stability, membrane permeability, and target-binding affinity. This guide focuses on 3,4-Bis(difluoromethoxy)benzoic acid, a compound that, while not extensively described in the literature, stands as a molecule of significant therapeutic promise. Its structure suggests a confluence of desirable attributes: the benzoic acid moiety, a common pharmacophore in numerous approved drugs[1], and two difluoromethoxy groups, which are known to enhance the drug-like properties of a molecule.[2] This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based progression from synthesis to preclinical evaluation, with a primary focus on its potential as a novel anti-fibrotic agent.

The Molecule in Focus: Physicochemical Rationale

The difluoromethoxy group is a bioisostere of the hydroxyl, thiol, or amine groups, acting as a lipophilic hydrogen bond donor.[3] Unlike the more electron-withdrawing trifluoromethoxy group, the -OCHF₂ group offers a more nuanced modulation of electronic properties and lipophilicity. The strategic placement of two such groups on the catechol-like 3 and 4 positions of the benzoic acid ring is hypothesized to confer several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy groups resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.[2]

-

Modulated Lipophilicity and Solubility: The -OCHF₂ group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. However, it does so to a lesser extent than a trifluoromethyl group, providing a finer degree of control over this critical property.[3] This balance is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increased Binding Affinity: The hydrogen on the difluoromethoxy group can act as a hydrogen bond donor, potentially introducing new interactions with biological targets that are not possible with a methoxy or trifluoromethoxy substituent.[3]

These properties provide a strong rationale for investigating the therapeutic potential of this compound.

Proposed Synthesis and Characterization

The logical and most direct synthetic route to this compound is via the oxidation of its corresponding aldehyde, 3,4-Bis(difluoromethoxy)benzaldehyde, a commercially available starting material.[4]

Experimental Protocol: Oxidation of 3,4-Bis(difluoromethoxy)benzaldehyde

A variety of methods are suitable for this transformation, offering flexibility in terms of scale and reaction conditions.[5][6][7] A robust and environmentally favorable method utilizes Oxone as the oxidant.[8]

-

Reaction Setup: To a solution of 3,4-Bis(difluoromethoxy)benzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add Oxone (potassium peroxymonosulfate, 1.0 eq).

-

Reaction Execution: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product, this compound.

Characterization Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

Hypothesized Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

Drawing strong parallels from the documented activity of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid in mitigating pulmonary fibrosis[9], we hypothesize that this compound will function as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a central regulator of fibrosis in a multitude of organs.[9] Upon ligand binding, TGF-β receptors phosphorylate receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These then form a complex with the common-partner Smad (co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[9][10]

We propose that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of Smad2/3 or by disrupting the formation of the Smad2/3-Smad4 complex.

TGF-β/Smad Signaling Pathway and Point of Intervention

Caption: Hypothesized intervention in the TGF-β/Smad signaling pathway.

Potential Therapeutic Application: A Novel Anti-Fibrotic Agent

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. The TGF-β/Smad pathway is a master regulator of this process.[9] Therefore, inhibitors of this pathway are highly sought after as potential anti-fibrotic therapeutics.[11][12][13] Given the hypothesized mechanism of action, this compound is a prime candidate for development as a treatment for fibrotic conditions.

Proposed Research and Development Workflow

The following is a comprehensive, step-by-step workflow for the preclinical evaluation of this compound as an anti-fibrotic agent.

In Vitro Biological Evaluation

The initial phase focuses on confirming the hypothesized biological activity in relevant cell-based assays.

Experimental Protocol: TGF-β Induced Fibroblast-to-Myofibroblast Differentiation

-

Cell Culture: Culture human lung fibroblasts (e.g., LL29 cells) in appropriate media.

-

Treatment: Seed cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce differentiation by adding TGF-β1 (e.g., 5 ng/mL) to the media. Include a vehicle control (DMSO) and a positive control (a known TGF-β inhibitor like SB431542).[14]

-

Incubation: Incubate for 48-72 hours.

-

Analysis:

-

Western Blot: Analyze cell lysates for the expression of myofibroblast markers, such as α-smooth muscle actin (α-SMA) and fibronectin. Also, probe for phosphorylated Smad2/3 to directly assess pathway inhibition.

-

Immunofluorescence: Stain cells for α-SMA to visualize stress fiber formation, a hallmark of myofibroblast differentiation.

-

Quantitative PCR (qPCR): Measure the mRNA levels of pro-fibrotic genes like COL1A1 and ACTA2.

-

In Vitro Evaluation Workflow

Caption: Workflow for in vitro assessment of anti-fibrotic activity.

In Vivo Efficacy Studies

Promising in vitro results would warrant evaluation in an animal model of fibrosis. The bleomycin-induced pulmonary fibrosis model in mice is a well-established and relevant model.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

-

Animal Model: Use C57BL/6 mice.

-

Induction of Fibrosis: Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.

-

Treatment: Administer this compound orally or via intraperitoneal injection daily, starting from day 1 or day 7 post-bleomycin administration to assess both prophylactic and therapeutic effects. Include vehicle and positive control (e.g., Pirfenidone) groups.[15]

-

Endpoint Analysis (Day 21):

-

Histology: Harvest lungs and perform Masson's trichrome staining to visualize and quantify collagen deposition.

-

Hydroxyproline Assay: Quantify total collagen content in lung homogenates.

-

Immunohistochemistry: Stain lung sections for α-SMA and phosphorylated Smad2/3.

-

Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.

-

Pharmacokinetic (PK) Profiling

Understanding the ADME properties of the compound is crucial for its development as a drug.

Experimental Protocol: Murine Pharmacokinetic Study

-

Dosing: Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.[16]

-

Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation: Anticipated Outcomes

The following tables summarize the type of quantitative data that would be generated from the proposed studies.

Table 1: In Vitro Anti-fibrotic Activity

| Compound | α-SMA Expression (IC₅₀, µM) | p-Smad2 Inhibition (IC₅₀, µM) | COL1A1 mRNA Reduction (EC₅₀, µM) |

| This compound | To be determined | To be determined | To be determined |

| SB431542 (Positive Control) | ~0.1 | ~0.1 | ~0.15 |

Table 2: In Vivo Efficacy in Bleomycin Model

| Treatment Group | Ashcroft Fibrosis Score | Lung Hydroxyproline (µ g/lung ) | α-SMA Positive Area (%) |

| Vehicle | High | High | High |

| Test Compound (e.g., 30 mg/kg) | Reduced | Reduced | Reduced |

| Pirfenidone (Positive Control) | Reduced | Reduced | Reduced |

Table 3: Murine Pharmacokinetic Parameters

| Parameter | IV Administration | PO Administration |

| Half-life (t½), h | To be determined | To be determined |

| Clearance (CL), L/h/kg | To be determined | - |

| Volume of Distribution (Vd), L/kg | To be determined | - |

| Oral Bioavailability (F), % | - | To be determined |

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a strong scientific rationale for its investigation as a novel therapeutic agent. The dual difluoromethoxy substitution is anticipated to confer favorable drug-like properties, and its structural similarity to known anti-fibrotic compounds strongly suggests a mechanism of action centered on the inhibition of the TGF-β/Smad signaling pathway. The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive preclinical evaluation of this promising compound. Successful outcomes from these studies would establish this compound as a lead candidate for further development in the treatment of idiopathic pulmonary fibrosis and other devastating fibrotic diseases.

References

-

MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved from [Link]

-

PubChem. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

-

Yan, X., & Chen, Y. G. (2015). Regulation of TGF-β Family Signaling by Inhibitory Smads. International journal of biological sciences, 11(1), 1–12. [Link]

-

Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile oxidation of aldehydes to acids and esters with Oxone. Organic letters, 5(7), 1031–1034. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14509269, 3,4-Bis(difluoromethoxy)benzaldehyde. Retrieved from [Link].

-

Frontiers. Novel Anti-fibrotic Therapies. Retrieved from [Link]

-

Dove Medical Press. (2019, September 23). The TGF-β/Smad Pathway Inhibitor SB431542 Enhances The Antitumor Effect Of Radiofrequency Ablation On Bladder Cancer Cells. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

PubChem. 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Organic Syntheses. 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

-

MDPI. (2026, January 25). Development and Systematic Evaluation of a Low-Irritation PFD-AIS Formulation for Pulmonary-Targeted Therapy. Retrieved from [Link]

-

PubMed Central. Strategies and Endpoints of Antifibrotic Drug Trials. Retrieved from [Link]

-

PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Retrieved from [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oiccpress.com [oiccpress.com]

- 10. Regulation of TGF-β Family Signaling by Inhibitory Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. dovepress.com [dovepress.com]

- 15. Development and Systematic Evaluation of a Low-Irritation PFD-AIS Formulation for Pulmonary-Targeted Therapy [mdpi.com]

- 16. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 3,4-Bis(difluoromethoxy)benzoic Acid and Its Structural Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCF₂) group has emerged as a particularly valuable substituent. It serves as a lipophilic bioisostere for hydrogen-bond donors like the hydroxyl (-OH) and thiol (-SH) groups, can enhance metabolic stability by blocking sites of oxidative metabolism, and modulates the acidity of nearby functional groups.[1] This guide provides a comprehensive technical overview of 3,4-bis(difluoromethoxy)benzoic acid, a molecule featuring two of these valuable groups, and its structural analogs. We will delve into synthetic strategies, characterization, potential therapeutic applications, and the structure-activity relationships that govern their biological effects.

Physicochemical Properties and Their Implications

The difluoromethoxy group imparts a unique set of properties that are highly advantageous in drug design. Replacing a methoxy group with a difluoromethoxy group can prevent O-demethylation, a common metabolic liability, thereby increasing a drug's half-life. The strong carbon-fluorine bonds contribute to enhanced metabolic stability against oxidative degradation. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functionalities, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

A key parameter influenced by the difluoromethoxy group is lipophilicity, which is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity is often quantified by the logarithm of the octanol-water partition coefficient (logP).

| Functional Group | Typical π Contribution | Key Features |

| Methoxy (-OCH₃) | ~ -0.02 | Hydrogen bond acceptor |

| Difluoromethoxy (-OCF₂H) | ~ +0.44 | Hydrogen bond donor, metabolically robust |

| Trifluoromethoxy (-OCF₃) | ~ +1.04 | Highly lipophilic, metabolically stable |

This table illustrates the intermediate lipophilicity of the difluoromethoxy group compared to the methoxy and trifluoromethoxy groups, providing medicinal chemists with a tool for fine-tuning this critical property.

Synthesis of this compound and Its Analogs

Proposed Synthesis of this compound

This proposed synthesis starts from the readily available 3,4-dihydroxybenzaldehyde.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

This step involves the difluoromethylation of both hydroxyl groups of 3,4-dihydroxybenzaldehyde. A common and effective method for this transformation is the use of sodium chlorodifluoroacetate in the presence of a base and heat.[2]

Experimental Protocol:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is added a base such as potassium carbonate (3.0 eq).

-

Sodium chlorodifluoroacetate (2.5 eq) is then added to the mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 3,4-bis(difluoromethoxy)benzaldehyde.[2]

Step 2: Oxidation to this compound

The aldehyde functional group of 3,4-bis(difluoromethoxy)benzaldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. A common and effective method is the use of potassium permanganate.[3]

Experimental Protocol:

-

3,4-Bis(difluoromethoxy)benzaldehyde (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., acetone or tert-butanol) and water.

-

Potassium permanganate (KMnO₄, ~2.0 eq) is added portion-wise to the solution while maintaining the temperature below 30 °C with an ice bath.

-

The reaction mixture is stirred at room temperature until the purple color of the permanganate has disappeared.

-

The reaction is quenched by the addition of a saturated solution of sodium sulfite or by bubbling sulfur dioxide gas through the mixture.

-

The mixture is then acidified with a mineral acid (e.g., HCl) to a pH of ~2, leading to the precipitation of the benzoic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.[3]

Synthesis of a Key Structural Analog: 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid

A notable structural analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been synthesized and evaluated for its potential as an anti-fibrotic agent.[4] Its synthesis involves a multi-step process starting from 3-halogeno-4-hydroxybenzaldehyde.

Figure 2: Synthetic pathway for a key structural analog.

Characterization of this compound and Its Analogs

Comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Information Provided | Typical Expected Observations |

| ¹H NMR | Presence and environment of protons | Aromatic protons, the proton of the -OCF₂H group (a characteristic triplet), and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Carbon skeleton of the molecule | Aromatic carbons, the carbon of the -OCF₂H group (a triplet due to coupling with fluorine), and the carbonyl carbon of the carboxylic acid. |

| ¹⁹F NMR | Presence and environment of fluorine atoms | A doublet for the -OCF₂H group due to coupling with the proton. |

| Mass Spectrometry (MS) | Molecular weight of the compound | The molecular ion peak corresponding to the calculated mass of the molecule. |

| Infrared (IR) Spectroscopy | Presence of functional groups | Characteristic stretches for O-H (broad, for the carboxylic acid), C=O, C-F, and C-O bonds. |

| Melting Point | Purity and identity of a solid compound | A sharp and specific melting point range. |

| High-Performance Liquid Chromatography (HPLC) | Purity of the compound | A single major peak indicating a high degree of purity.[5] |

Biological Activity and Therapeutic Potential

Structural analogs of this compound have shown promise in various therapeutic areas, with a notable example being the inhibition of phosphodiesterase 4 (PDE4) and the modulation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.

Inhibition of the TGF-β1/Smad Signaling Pathway

The analog 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has been investigated for its potential in treating idiopathic pulmonary fibrosis (IPF).[4] IPF is a chronic lung disease characterized by excessive deposition of extracellular matrix. The TGF-β1 signaling pathway is a key driver of this fibrotic process.

Figure 4: Key sites for structural modification to explore SAR.

-

Modifications at the 3- and 4-Positions: Replacing the difluoromethoxy groups with other substituents of varying size, lipophilicity, and electronic properties can provide insights into the optimal requirements for target binding. For example, the high potency of PDE4 inhibitors with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position highlights the importance of these specific substituents for interacting with the enzyme's active site. [9]* Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. Replacing it with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can improve metabolic stability and cell permeability while maintaining the key interactions with the biological target.

Pharmacokinetics and Metabolic Stability

A critical aspect of drug development is understanding a compound's pharmacokinetic profile. The difluoromethoxy groups in this compound and its analogs are expected to confer significant metabolic stability. This can be assessed in vitro using liver microsome stability assays.

Experimental Protocol: Liver Microsome Stability Assay

-

Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (from human or other species) at 37 °C in the presence of NADPH, which initiates the metabolic reactions.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). [10]

Conclusion

This compound and its structural analogs represent a promising class of compounds for drug discovery, leveraging the unique and advantageous properties of the difluoromethoxy group. Their synthesis, while requiring specialized fluorination chemistry, is achievable through established methods. The demonstrated biological activity of key analogs in modulating inflammatory and fibrotic pathways highlights their therapeutic potential. A thorough understanding of the synthesis, characterization, biological evaluation, and structure-activity relationships of these compounds, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness their potential in the development of novel therapeutics.

References

-

3,4-Difluoro-2-hydroxybenzoic acid. (2014). Acta Crystallographica Section E: Structure Reports Online, E70, o519. [Link]

-

3,4-Bis(difluoromethoxy)benzaldehyde. PubChem. [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PMC. [Link]

-

Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. (2026). ResearchGate. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

Microsomal Stability. Cyprotex. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

-

Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Synthesis and characterization of Benzoic Acid. (2021). Chemistry Research Journal, 6(5), 112-116. [Link]

-

EPA/NIH Mass Spectral Data Base. (1978). GovInfo. [Link]

-

PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Frontiers. [Link]

-

Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (2012). Scirp.org. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 2241-2252. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

Sources

- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 2. 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrj.org [chemrj.org]

- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Theoretical and Experimental Guide to 3,4-Bis(difluoromethoxy)benzoic Acid: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3,4-Bis(difluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in drug discovery and materials science. The introduction of two difluoromethoxy groups onto the benzoic acid scaffold imparts unique electronic and physicochemical properties, making it a valuable synthon for the development of novel therapeutic agents and functional materials. This document delves into the molecular architecture and electronic landscape of the molecule through theoretical and computational studies. Furthermore, it outlines detailed, field-proven protocols for its synthesis and characterization using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.

Introduction: The Significance of Fluorination in Drug Design

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, pharmacokinetic profile, and binding affinity to biological targets. The difluoromethoxy (-OCF₂H) group, in particular, has garnered considerable attention as a bioisostere for more traditional functionalities like the methoxy or hydroxyl group. Its moderate electron-withdrawing nature, both through inductive and resonance effects, can significantly influence the electronic properties of an aromatic ring system.[1] This modulation of electron density can have profound effects on a molecule's reactivity, lipophilicity, and interactions with biological macromolecules.

This compound serves as a prime example of a strategically fluorinated building block. The presence of two difluoromethoxy groups in a vicinal arrangement on the benzene ring creates a unique electronic environment, making it an attractive starting material for the synthesis of a diverse range of complex molecules with potential applications in treating conditions such as hyperproliferative disorders and diseases associated with angiogenesis.

Theoretical and Computational Studies

A thorough understanding of the intrinsic properties of this compound at a molecular level is paramount for its effective utilization. Computational chemistry provides a powerful toolkit to probe its structure, electronics, and reactivity.[2]

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is dictated by the interplay of steric and electronic effects. Density Functional Theory (DFT) calculations can be employed to determine the lowest energy conformation of the molecule.[2] It is anticipated that the carboxylic acid group will be coplanar with the benzene ring to maximize conjugation. The orientation of the two difluoromethoxy groups will be a key determinant of the overall molecular shape and dipole moment.

Diagram 1: Proposed Computational Workflow for Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of this compound.

Electronic Properties and Reactivity

The two difluoromethoxy groups, being moderately electron-withdrawing, are expected to decrease the electron density of the aromatic ring. This has several important consequences:

-

Increased Acidity: The electron-withdrawing nature of the substituents will stabilize the carboxylate anion, thereby increasing the acidity of the benzoic acid.

-

Reactivity towards Electrophiles: The deactivated aromatic ring will be less susceptible to electrophilic aromatic substitution reactions.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring may facilitate nucleophilic aromatic substitution under certain conditions.

Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can provide quantitative insights into the molecule's electronic structure and reactivity. Electrostatic potential (ESP) maps can visually represent the electron distribution and predict sites susceptible to electrophilic or nucleophilic attack.[3]

| Calculated Property | Predicted Trend | Rationale |

| pKa | Lower than benzoic acid | Stabilization of the carboxylate anion by electron-withdrawing -OCF₂H groups. |

| HOMO Energy | Lower than benzene | Electron-withdrawing groups lower the energy of the HOMO. |

| LUMO Energy | Lower than benzene | Electron-withdrawing groups lower the energy of the LUMO. |

| HOMO-LUMO Gap | Potentially altered | Influences the electronic absorption properties and kinetic stability. |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, likely starting from a readily available dihydroxybenzoic acid derivative. A plausible synthetic route involves the difluoromethylation of the hydroxyl groups followed by oxidation of a precursor aldehyde.

Proposed Synthetic Pathway

Diagram 2: Proposed Synthesis of this compound

Caption: A plausible two-step synthesis of this compound from 3,4-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

This procedure is adapted from methodologies for the synthesis of similar difluoromethoxy-substituted aromatic compounds.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3,4-dihydroxybenzaldehyde (1 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 4-5 equivalents), and a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Difluoromethylation: To the stirred suspension, add a difluoromethylating agent such as sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.5-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 3,4-Bis(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to this compound

This protocol is a general method for the oxidation of aromatic aldehydes to carboxylic acids.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3,4-Bis(difluoromethoxy)benzaldehyde (1 equivalent) from the previous step in a suitable solvent mixture, such as aqueous acetone or a two-phase system.

-

Oxidation: Add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄, 1.5-2 equivalents), dropwise to the stirred solution. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor by TLC.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves. Acidify the solution with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethoxy groups. The aromatic protons will appear in the region of 7.0-8.5 ppm, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the substituents.[5][6] The proton of the -OCF₂H group will likely appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the range of 120-150 ppm and a signal for the carboxylic acid carbon around 165-175 ppm.[7] The carbon of the -OCF₂H group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and structure of the difluoromethoxy groups. A single signal, likely a doublet due to coupling with the proton, is expected.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[8][9][10][11]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | 1720-1680 |

| C-O (Carboxylic Acid) | 1320-1210 |

| C-F | 1100-1000 |

| Aromatic C-H | ~3030 |

| Aromatic C=C | ~1600, 1500, 1450 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.[12][13][14][15] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum of fluorinated compounds can be complex, and careful analysis is required.[12]

Applications and Future Perspectives

This compound is a valuable building block for the synthesis of a wide array of biologically active molecules and advanced materials. Its unique electronic properties make it an attractive scaffold for the development of:

-

Pharmaceuticals: As an intermediate in the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and metabolic disorders.

-

Agrochemicals: For the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

-

Functional Materials: In the design of liquid crystals, polymers, and other materials with tailored electronic and optical properties.

The continued exploration of the reactivity and applications of this and other strategically fluorinated building blocks will undoubtedly lead to the discovery of new and improved chemical entities with significant societal benefits.

References

-

A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. (2010). PubMed. [Link]

-

FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... (n.d.). ResearchGate. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Thieme. [Link]

-

Title:: To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde. (n.d.). Scribd. [Link]

-

Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

-

FT-IR Spectroscopic Study of M(Benzoic Acid). (2005). Zeitschrift für Naturforschung A. [Link]

-

Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. (2022). MDPI. [Link]

-

High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. [Link]

-

9: Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Publications. [Link]

-

Help in synthesis of Benzoic acid from Benzaldehyde. (2020). Sciencemadness Discussion Board. [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2021). ResearchGate. [Link]

-

Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. (2023). ResearchGate. [Link]

- Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof. (1983).

-

(PDF) Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2016). ResearchGate. [Link]

-

Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. [Link]

-

Computational and Experimental Studies of Correlated Dynamics in Molecular Gears, and Cryst. (n.d.). eScholarship.org. [Link]

-

What is the IR spectrum of benzoic acid? How is it determined? (2016). Quora. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

-

Conversion of Benzaldehyde to Benzoic Acid. (2023). Reddit. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Platteville. [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH. [Link]

-

A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. (2010). ResearchGate. [Link]

-

Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. (2014). ResearchGate. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

-

protocatechuic acid. (n.d.). Organic Syntheses. [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. [Link]

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. quora.com [quora.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Deployment of 3,4-Bis(difluoromethoxy)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Rise of the Difluoromethoxy Motif in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established paradigm for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for more traditional moieties like the methoxy or hydroxyl group. The unique electronic properties of the -OCF₂H group, which can act as a hydrogen bond donor and is more metabolically stable than a methoxy group, make it a valuable tool for fine-tuning molecular properties.[1] The presence of two such groups, as in 3,4-Bis(difluoromethoxy)benzoic acid, offers a unique scaffold for building complex molecules with enhanced therapeutic potential. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed experimental protocols for the effective utilization of this compound in drug discovery programs.

Physicochemical and Pharmacokinetic Rationale for Employing the 3,4-Bis(difluoromethoxy)phenyl Moiety

The 3,4-bis(difluoromethoxy)phenyl scaffold is not merely a novelty; its utility is grounded in a compelling set of physicochemical properties that address common challenges in drug development.

-